Benzofuran-5-yl-oxoacetic acid ethyl ester
Overview
Description
Benzofuran-5-yl-oxoacetic acid ethyl ester is a chemical compound with the molecular formula C12H10O4 . It has a molecular weight of 218.21 . This compound is part of the benzofuran family, which is widely found in natural products and has a broad range of biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring attached to an oxoacetic acid ethyl ester group . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 324.9±15.0 °C and a predicted density of 1.251±0.06 g/cm3 .Scientific Research Applications
Antimicrobial and Antifungal Applications
- Benzofuran derivatives, including those related to Benzofuran-5-yl-oxoacetic acid ethyl ester, have shown antimicrobial and antifungal properties. For example, compounds synthesized from ethyl 4‐(benzofuran‐2‐yl)‐2,4‐dioxobutanoate have demonstrated antifungal activities against C. albicans and antibacterial activities in general (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).
Synthesis and SAR Studies
- Benzofuran compounds are noted for their presence in natural products and as chelating agents. The synthesis of ester derivatives of 1-benzofuran-2-carboxylate, including this compound, has been reported, which are integral in structure-activity relationship (SAR) and molecular docking studies, particularly in the context of antituberculosis research (Thorat et al., 2016).
Antioxidant and Antibacterial Studies
- Benzofuran derivatives have also been studied for their antioxidant and antibacterial properties. Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, related to this compound, displayed significant chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. These compounds have shown equipotent antibacterial activities compared to standard drugs against various bacteria (Shankerrao, Bodke, & Mety, 2013).
Organic Synthesis Applications
- Benzofuran derivatives are significant in organic synthesis. For instance, the preparation of 3‐Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate is a notable process in organic chemistry, showcasing the versatility of these compounds in synthesizing diverse chemical structures (Dudley, Morshed, & Hossain, 2009).
Solubility and Cohesive Energy Studies
- The solubility of benzofuran derivatives is studied to understand their properties in various solvents. This is crucial in developing new materials, such as in the case of 3,6‐bis(5‐(benzofuran‐2‐yl)thiophen‐2‐yl)‐2,5‐bis(2‐ethylhexyl)pyrrolo[3,4‐c]pyrrole‐1,4‐dione (DPP(TBFu)2) and [6,6]‐phenyl‐C71‐butyric acid methyl ester (PC71BM) in the field of advanced energy materials (Walker et al., 2011).
Future Directions
Benzofuran and its derivatives, including Benzofuran-5-yl-oxoacetic acid ethyl ester, have attracted considerable attention in the field of drug invention and development due to their wide range of biological and pharmacological activities . Future research will likely continue to explore the therapeutic potential of these compounds, particularly in the treatment of microbial diseases .
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds interact with their targets to exert their biological effects . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound could potentially induce significant molecular and cellular changes.
Biochemical Analysis
Biochemical Properties
Benzofuran-5-yl-oxoacetic acid ethyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cyclic AMP (cAMP) and activate EPAC1 and EPAC2, which are proteins involved in cell signaling pathways . These interactions lead to the activation of Rap GTPases, which control multiple cell responses, including cell proliferation, adhesion, morphology, exocytosis, and gene expression .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to inhibit the growth of several cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . This compound’s ability to inhibit cell growth is attributed to its impact on cell signaling pathways and gene expression, leading to reduced cell proliferation and increased apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the key mechanisms involves the activation of EPAC1 and EPAC2 through direct binding to their cyclic nucleotide-binding domains . This activation leads to the downstream activation of Rap GTPases, which play a critical role in regulating cell responses such as proliferation, adhesion, and morphology .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various laboratory conditions, maintaining its biological activity over time . Long-term exposure to this compound has been observed to result in sustained inhibition of cell growth and prolonged activation of cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit significant biological activity without causing adverse effects . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage to maximize the therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and alter metabolite levels in cells . The compound’s metabolism involves its conversion into active metabolites that exert biological effects, further contributing to its overall pharmacological profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its biological activity . The compound’s ability to cross cell membranes and reach intracellular targets is crucial for its effectiveness in modulating cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects precisely where needed .
Properties
IUPAC Name |
ethyl 2-(1-benzofuran-5-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-15-12(14)11(13)9-3-4-10-8(7-9)5-6-16-10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDKRTSWPCGTAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC2=C(C=C1)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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